molecular formula C13H20ClFN2O2S B7512538 N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride

N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride

Cat. No. B7512538
M. Wt: 322.83 g/mol
InChI Key: TXCSBJJUYHSZSL-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride, also known as MP-10, is a potent and selective dopamine transporter (DAT) blocker. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride involves its ability to block the reuptake of dopamine by DAT. DAT is a protein that transports dopamine from the synaptic cleft back into the presynaptic neuron. By blocking DAT, N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride has been shown to have a number of biochemical and physiological effects. It increases dopamine levels in the brain, which can improve motor function, attention, and mood. It has also been shown to increase the release of norepinephrine and serotonin, which can have additional effects on mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride is its high selectivity for DAT, which makes it a useful tool for studying the role of dopamine in neurological disorders. However, one limitation is that it is a synthetic compound, which can limit its use in certain research applications.

Future Directions

There are several future directions for research on N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride. One area of research is the development of new compounds that are more selective for DAT and have fewer side effects. Another area of research is the use of N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride in combination with other drugs to treat neurological disorders. Additionally, further research is needed to understand the long-term effects of N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride on the brain and behavior.

Synthesis Methods

The synthesis of N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 3-fluorobenzyl cyanide and 1-methylsulfonylpiperidin-4-amine. The reaction involves the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product, N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain by blocking the reuptake of dopamine by DAT. This leads to an increase in dopamine signaling, which can improve motor function, attention, and mood.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2S.ClH/c1-19(17,18)16-7-5-13(6-8-16)15-10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCSBJJUYHSZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NCC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride

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